Sabinene hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sabinene hydrate, also known as thujanol, is a monoterpene alcohol found in various essential oils, including thyme, sweet marjoram, and plai []. While its safety profile and efficacy in humans still require extensive clinical investigation, ongoing scientific research explores its potential applications in several areas:

Anti-cancer properties:

Studies suggest sabinene hydrate might possess anti-cancer properties. In vitro (laboratory) and in vivo (animal) models indicate its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including those of breast, lung, and colon cancers [, ]. However, further research is necessary to understand the underlying mechanisms and translate these findings into safe and effective cancer therapies for humans.

Modulation of chemotherapy side effects:

Preliminary research suggests sabinene hydrate might help alleviate some of the unpleasant side effects associated with chemotherapy, such as nausea and vomiting, without compromising the treatment's efficacy []. However, these studies are limited and further investigation is needed to confirm these findings and understand the precise mechanisms of action.

Sabinene hydrate, also known as 4-thujanol, is a bicyclic monoterpenoid alcohol with the molecular formula and a molecular weight of 154.25 g/mol. It is primarily synthesized by various plants as a secondary metabolite and is commonly found in essential oils, notably in carrot seed oil and the essential oils of thyme and sage. This compound is recognized for its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it significant in both natural product chemistry and therapeutic applications .

The mechanism of action of sabinene hydrate is not fully understood and requires further scientific investigation.

- Reduction: It can be reduced to yield sabinene, its parent monoterpene.

- Oxidation: Common oxidizing agents like potassium permanganate can convert it into sabinene oxide.

- Substitution: The hydroxyl group in sabinene hydrate can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Nucleophiles such as halides or amines can be used .

Sabinene hydrate exhibits various biological activities due to its chemical structure. It has been shown to possess:

- Antimicrobial Activity: Effective against a range of pathogens.

- Anti-inflammatory Properties: Influences cellular signaling pathways that modulate inflammation.

- Antioxidant Effects: Scavenges free radicals, thus protecting cells from oxidative stress .

The compound's mechanisms of action include binding to specific receptors and enzymes, which leads to the modulation of various biological processes.

Sabinene hydrate can be synthesized through several methods:

- Acid-Catalyzed Hydration: The hydration of sabinene involves using acidic catalysts to facilitate the addition of water to the double bond in sabinene. This process typically requires moderate temperatures and controlled pH levels to optimize yield and purity .

- Microbial Fermentation: Engineered strains of microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be utilized to produce sabinene, which is subsequently hydrated to form sabinene hydrate. This method leverages microbial metabolic pathways for sustainable production .

- Chemical Synthesis from Precursors: Sabinene hydrate can also be synthesized from other terpenoids through multi-step organic reactions .

Sabinene hydrate has a wide range of applications across various fields:

- Pharmaceuticals: Used for its antimicrobial and anti-inflammatory properties.

- Cosmetics: Incorporated into formulations for its antioxidant effects.

- Food Industry: Employed as a flavoring agent due to its aromatic qualities.

- Agriculture: Explored for use as a natural pesticide due to its bioactive properties .

Studies have shown that sabinene hydrate interacts with various biological systems. For instance:

- It has been investigated for its potential synergistic effects when combined with other antimicrobial agents.

- Its role in modulating immune responses has been studied, particularly regarding its anti-inflammatory effects on different cell types .

These interactions highlight the compound's versatility in therapeutic applications.

Sabinene hydrate shares structural similarities with several other monoterpenes and terpenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sabinene | C10H16 | Parent compound; precursor to sabinene hydrate. |

| Limonene | C10H16 | Known for its citrus aroma; possesses antimicrobial properties. |

| Alpha-pinene | C10H16 | Commonly found in pine resin; has anti-inflammatory effects. |

| Beta-pinene | C10H16 | Exhibits similar biological activities; found in various essential oils. |

| Thujone | C10H14O | Neurotoxic compound found in wormwood; known for psychoactive properties. |

Uniqueness of Sabinene Hydrate

What sets sabinene hydrate apart from these similar compounds is its specific stereochemistry and unique biological activity profile, particularly its pronounced anti-inflammatory and antioxidant effects that are beneficial in therapeutic contexts. The presence of the hydroxyl group allows for distinct reactivity compared to its non-hydrated counterparts like sabinene or limonene, enhancing its potential utility in medicinal chemistry .

Molecular Structure and Formula

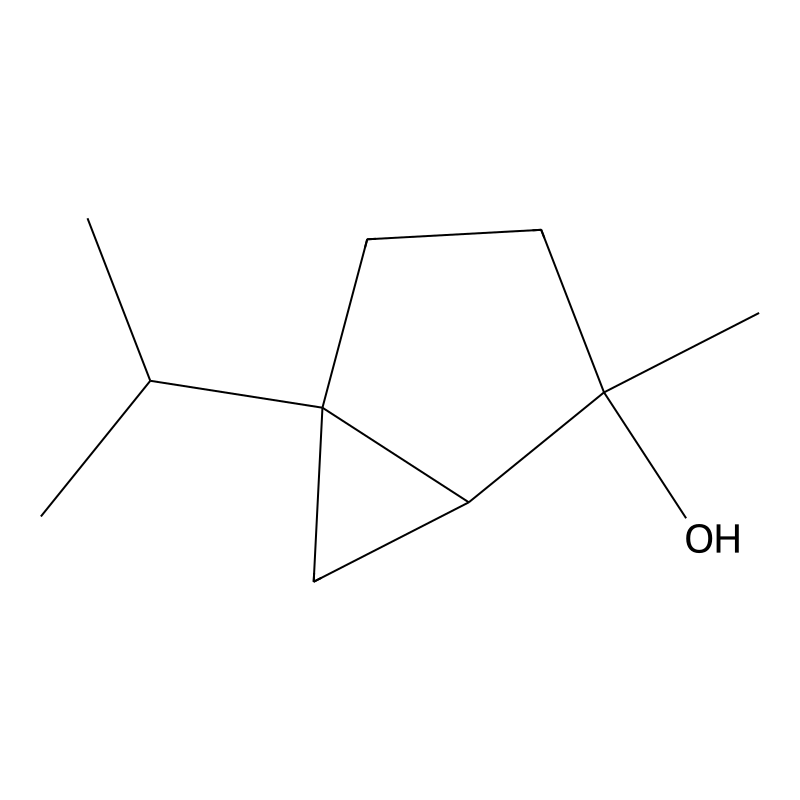

Sabinene hydrate is a bicyclic monoterpenoid compound with the molecular formula C₁₀H₁₈O [1] [2]. The compound belongs to the class of bicyclic monoterpene alcohols and is characterized by its unique structural framework derived from the sabinene backbone with the addition of a hydroxyl group [18]. The systematic International Union of Pure and Applied Chemistry name for sabinene hydrate is 2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol [2] [13].

The molecular structure features a bridged bicyclic framework consisting of a three-membered cyclopropane ring fused to a six-membered cyclohexane ring [1] [2]. The compound has an average molecular weight of 154.2493 g/mol and a monoisotopic molecular weight of 154.135765198 [2] [13]. The structural framework contains an isopropyl group at position 5 and a methyl group at position 2, with the hydroxyl functional group attached to carbon 2, creating a tertiary alcohol [1] [2].

Stereochemistry and Isomerism

Cis and Trans Isomers

Sabinene hydrate exists as two distinct stereoisomeric forms: cis-sabinene hydrate and trans-sabinene hydrate [8] [4]. The stereochemical distinction arises from the relative spatial arrangement of the isopropyl group and the hydroxyl group around the bicyclic framework [8]. The cis isomer is designated as (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol, while the trans isomer has the configuration (1S,2S,4R)-(E)-sabinene hydrate [4] [9].

The Chemical Abstract Service naming system defines the stereochemical relationship based on the relative positions of the isopropyl group versus the hydroxyl group [8]. In the cis configuration, these substituents are positioned on the same side of the molecular framework, whereas in the trans configuration, they are positioned on opposite sides [8]. The enzymatic biosynthesis of these isomers involves different terpene synthases, with TPS6 and TPS7 enzymes producing opposing enantiomers of their chiral products [4].

Structural Confirmation Methods

Structural confirmation of sabinene hydrate stereoisomers employs multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, chiral-phase Gas Chromatography-Mass Spectrometry analysis, and specific rotation measurements [9]. The stereochemical assignment is further validated through comparison with authentic standards and computational modeling approaches [9]. Enantioselective Gas Chromatography using β-cyclodextrin phases enables the separation and identification of individual stereoisomers [9].

The retention of ring configuration during synthetic sequences provides additional structural confirmation, particularly when combined with regioselective considerations and reported Nuclear Magnetic Resonance spectroscopic data [9]. Crystallographic analysis, when applicable, offers definitive structural confirmation through three-dimensional molecular arrangement determination [9].

Isomer Identification Challenges

The identification of sabinene hydrate isomers presents significant analytical challenges due to frequent misassignments in the literature [8]. Historical confusion has arisen from inconsistent application of the Chemical Abstract Service naming conventions, leading to reports where cis isomers were incorrectly identified as trans isomers and vice versa [8]. This misidentification problem has caused considerable difficulties in understanding the quality assessment of essential oils based on certificate of analysis reports [8].

A practical approach to resolve identification ambiguities involves chromatographic elution order analysis [8]. Regardless of the column polarity, the cis-sabinene hydrate consistently elutes before the trans-sabinene hydrate isomer [8]. Retention indices provide another reliable method for correct isomer identification when compared to established reference databases [8].

Physical Properties

Solubility Profile

Sabinene hydrate demonstrates limited water solubility characteristics typical of monoterpene alcohols [2]. The compound is classified as practically insoluble in water and exhibits extremely weak acidic properties based on its predicted pKa values [2]. The hydrophobic nature of the bicyclic framework contributes to its poor aqueous solubility profile [2].

In organic solvents, sabinene hydrate shows enhanced solubility characteristics [17]. The compound dissolves readily in dimethylformamide, dimethyl sulfoxide, and ethanol at concentrations of 20 mg/ml [17]. In ethanol-phosphate buffered saline mixtures (1:2 ratio), the solubility decreases significantly to 0.33 mg/ml [17]. The octanol-water partition coefficient (LogP) is approximately 2.5, indicating moderate hydrophobicity .

Volatility Characteristics

Sabinene hydrate exhibits high volatility characteristics that make it prominent in essential oil vapor phases [18]. The compound's volatile nature is attributed to its monoterpene structure and relatively low molecular weight [18]. Vapor pressure measurements indicate significant volatility at ambient temperatures, contributing to its characteristic aromatic properties [18].

The volatility profile enables effective vapor-phase antimicrobial activity, as demonstrated in disc volatilization experiments where sabinene hydrate vapor from paper discs induced growth inhibition in various microorganisms [18]. The compound's volatilization rate is temperature-dependent and influences its extraction efficiency and functional efficacy in various applications [18].

Thermal Stability

Thermal stability analysis of sabinene hydrate reveals temperature-dependent degradation patterns [19]. Thermogravimetric analysis indicates that the compound undergoes mass loss in distinct temperature ranges, with initial degradation occurring between 50-175°C [19]. The onset temperature for thermal decomposition varies depending on the purity and environmental conditions [19].

The compound demonstrates enhanced thermal stability compared to some related monoterpenes, with decomposition temperatures reaching up to 220°C under controlled conditions [19]. Thermal stability is influenced by the presence of other compounds in essential oil matrices, with heating treatments at elevated temperatures leading to compositional changes and potential transformation to more stable derivatives [19].

| Property | Value | Conditions |

|---|---|---|

| Onset Temperature | 124.8-171.1°C | Varies with sample treatment [19] |

| Mass Loss Range 1 | 50-175°C | 55.56-70.54% loss [19] |

| Mass Loss Range 2 | 175-220°C | 30.81-44.76% loss [19] |

| Maximum Stability | Up to 220°C | Under controlled conditions [19] |

Chemical Reactivity

Functional Group Transformations

The tertiary hydroxyl group in sabinene hydrate undergoes characteristic reactions typical of tertiary alcohols [25]. Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups under appropriate reaction conditions . The tertiary alcohol functionality enables reactions with hydrohalic acids through SN1 mechanisms, proceeding via carbocation intermediates [25].

Elimination reactions represent another important transformation pathway, particularly when sabinene hydrate is treated with strong acids such as sulfuric acid or phosphoric acid [25] [27]. These reactions proceed through E1 mechanisms, involving protonation of the hydroxyl group followed by water elimination to generate carbocation intermediates [27]. The resulting carbocations can undergo deprotonation at adjacent carbon centers to form alkene products [27].

Reaction Mechanisms

The reaction mechanisms of sabinene hydrate involve multiple pathways depending on the reaction conditions and reagents employed [20] [22]. Atmospheric oxidation reactions initiated by hydroxyl radicals proceed through addition mechanisms to the bicyclic framework [22]. The oxidation process involves initial hydroxyl radical addition with branching ratios of approximately 92-96% for additions to double bond carbons [22].

Ozonolysis reactions of sabinene-related compounds demonstrate complex mechanisms involving Criegee intermediate formation [12] [20]. These intermediates undergo subsequent hydration reactions and secondary ozonide formation through multiple competitive pathways [12]. The reaction mechanisms include both bimolecular and unimolecular processes, with activation energies varying depending on the specific transformation pathway [12].

The biosynthetic mechanism for sabinene hydrate formation involves enzymatic cyclization of geranyl diphosphate through linalyl diphosphate intermediates [28]. The reaction sequence includes initial ionization and isomerization to (3R)-linalyl pyrophosphate, followed by cyclization to the monocyclic α-terpinyl cation [28]. A 1,2-hydride shift and subsequent cyclization with water capture complete the biosynthetic transformation [28].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of sabinene hydrate stereoisomers [9]. The ¹H Nuclear Magnetic Resonance spectrum of cis-sabinene hydrate shows characteristic signals including a broad singlet at 1.69 ppm corresponding to the hydroxyl proton, and a singlet at 1.29 ppm for the tertiary methyl group [9]. The isopropyl group protons appear as doublets at 0.89 ppm and 0.84 ppm with coupling constants of 6.8 Hz [9].

The ¹³C Nuclear Magnetic Resonance spectrum exhibits distinct carbon signals that enable stereochemical differentiation [9]. The tertiary carbon bearing the hydroxyl group appears at 79.2 ppm, while the isopropyl carbon resonates at 33.5 ppm [9]. Additional carbon signals appear at 36.0, 33.1, 32.5, 27.9, 25.4, 19.5, 19.4, and 11.1 ppm, providing complete structural characterization [9].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of hydroxyl and alkyl functional groups in sabinene hydrate [14]. The broad absorption band in the 3200-3600 cm⁻¹ region corresponds to the stretching vibration of the hydroxyl group [14]. The intensity and position of this band provide information about hydrogen bonding interactions and molecular environment [14].

Alkyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with specific bands corresponding to symmetric and asymmetric stretching of methyl and methylene groups [12]. Additional characteristic bands in the fingerprint region below 1500 cm⁻¹ provide structural fingerprinting information for compound identification [14].

Mass Spectrometry (MS)

Mass spectrometry analysis of sabinene hydrate produces characteristic fragmentation patterns that enable compound identification [9] [10]. The molecular ion peak appears at m/z 154, corresponding to the molecular weight of the compound [9] [10]. The base peak typically occurs at m/z 71, representing a major fragment ion resulting from characteristic monoterpene fragmentation pathways [9].

Additional significant fragment ions appear at m/z values of 111, 93, 81, 139, 121, 79, 69, 55, and 136, providing structural information about the bicyclic framework and substituent groups [9]. The fragmentation pattern follows predictable monoterpene alcohol pathways, involving losses of water, methyl groups, and isopropyl fragments [10].

UV-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of sabinene hydrate reveals limited absorption characteristics due to the absence of extensive conjugated systems [14]. The compound shows minimal absorption in the 300-800 nm wavelength range, consistent with saturated monoterpene alcohol structures [14]. Absorption bands that do appear are typically associated with σ→σ* transitions and lone pair electron transitions [16].

The UV-Visible spectroscopic profile demonstrates transparency in most of the visible wavelength region, with any observed peaks generally appearing below 400 nm [14]. The limited chromophore content restricts the utility of UV-Visible spectroscopy for quantitative analysis, requiring supplementation with other analytical techniques for comprehensive characterization [14].

| Spectroscopic Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| ¹H NMR | δ 1.69 ppm (OH), 1.29 ppm (CH₃) | Stereochemical differentiation [9] |

| ¹³C NMR | δ 79.2 ppm (C-OH), 33.5 ppm (CHMe₂) | Complete carbon framework [9] |

| IR | 3200-3600 cm⁻¹ (OH stretch) | Hydroxyl group confirmation [14] |

| MS | m/z 154 (M⁺), 71 (base peak) | Fragmentation patterns [9] [10] |

| UV-Vis | Limited absorption >300 nm | Minimal chromophore content [14] |

Biosynthetic Pathways

Terpene Biosynthesis Overview

All monoterpenes, including sabinene hydrate, originate from the universal C₅‐building blocks isopentenyl diphosphate and dimethylallyl diphosphate. These C₅ units are condensed by geranyl diphosphate synthase to yield geranyl diphosphate, the dedicated C₁₀ precursor for cyclic and acyclic monoterpenes [1] [2]. Subsequent cyclisation, hydride shifts, and rearrangements within a monoterpene synthase active site sculpt the skeleton and introduce functionality.

Mevalonate (MVA) Pathway

The cytosolic MVA pathway converts three molecules of acetyl-coenzyme A into isopentenyl diphosphate via a six-enzyme sequence beginning with acetoacetyl-CoA thiolase and culminating in mevalonate diphosphate decarboxylase [3]. Mevalonate kinase and its regulation exert a major control point; archaeal mevalonate kinases lacking feedback inhibition maintain high flux toward C₅ units [3].

Methylerythritol 4-Phosphate (MEP) Pathway

Plastidial monoterpene synthesis in most plants draws upon the MEP pathway, which converts pyruvate and glyceraldehyde-3-phosphate into methylerythritol 4-phosphate through 1-deoxy-D-xylulose-5-phosphate synthase and reductoisomerase [2]. The MEP route supplies isopentenyl diphosphate directly to the plastidial geranyl diphosphate pool, explaining why plastid-localized sabinene hydrate synthases are translated with an N-terminal transit peptide [4] [5].

Sabinene Hydrate Synthase Mechanisms

Geranyl diphosphate is ionised within sabinene hydrate synthase (EC 4.2.3.11) to form the linalyl diphosphate intermediate, followed by a second ionisation that generates the bicyclic sabinyl cation. Reaction with water at C-4 delivers cis- and trans-sabinene hydrate in a characteristic 10 : 1 ratio from a single active site [6] [7].

Key enzyme properties

- Apparent molecular mass: ≈56 kDa [8].

- Metal requirement: Mn²⁺ or Mg²⁺ for optimal activity [8].

- Stereochemical course: retention of the pro-R hydrogen at C-6 confirms cyclisation via the (3R)-linalyl diphosphate conformer [7].

Distribution in Plant Kingdom

Major Plant Sources

3.2.1.1. Artemisia Species

Artemisia absinthium essential oil from Lithuanian wild stands contains trans-sabinene hydrate as a principal component (11.0% w/w of total oil) [9]. In A. nilagirica var. septentrionalis the same molecule diminishes progressively with altitude, demonstrating clear ecotypic variation [10].

3.2.1.2. Salvia Species

Leaves of common sage (Salvia officinalis) typically contain only trace levels (≈0.4% cis- and 0.4% trans-isomer), but a dedicated (+)-sabinene synthase in the plastid directs flux toward sabinene, the immediate precursor of sabinene hydrate [4] [11]. In Salvia pomifera, duplication and up-regulation of this synthase have been linked to markedly higher sabinene and downstream thujone formation [12] [13].

3.2.1.3. Origanum Species

Sweet marjoram (Origanum majorana) exhibits the highest documented concentrations: trans-sabinene hydrate 25.18% and cis-isomer 5.44% of the oil in a Hungarian cultivar [14]. Across 65 studies, the two isomers collectively span 0.95–46.27% of marjoram oils, denoting distinct chemotypes [15].

3.2.1.4. Other Significant Plant Sources

Thyme (Thymus vulgaris) sabinene-hydrate chemotype displays 30.8% cis-isomer and 5.0% trans-isomer [16]. Clonal breeding has produced thyme lines with sabinene hydrate contents approaching 62% [17]. Tea-tree (Melaleuca alternifolia) seedlings contain ≤0.3% total sabinene hydrate [18], while western redcedar (Thuja plicata) foliage stores 0.018 mg g⁻¹ DW trans-sabinene hydrate as an intermediate in the thujone pathway [19].

Quantitative Analysis in Various Species

| Plant species | Plant part | Isomer(s) & amount | Analytical basis | Citation |

|---|---|---|---|---|

| Origanum majorana | Aerial parts | trans 25.18%, cis 5.44% | GC–MS essential oil | 22 |

| Thymus vulgaris (sab. hydrate chemotype) | Leaves | cis 30.8%, trans 5.0% | GC–MS essential oil | 41 |

| Artemisia absinthium | Leaves | trans 11.0% | GC–MS essential oil | 21 |

| Salvia officinalis (Mexico) | Leaves | cis 0.4%, trans 0.4% | GC–FID/MS essential oil | 32 |

| Thymus clone THV-62 | Aerial parts | total sabinene hydrate 62% | GC–MS essential oil | 50 |

| Melaleuca alternifolia seedlings | Leaf set 1 (0 wk) | cis 3.0 mg leaf⁻¹ | GC–MS on isolated leaves | 60 |

| Thuja plicata foliage | Mature leaves | trans 0.018 mg g⁻¹ DW | GC–MS (dry weight) | 11 |

Ecological Significance

Monoterpene alcohols such as sabinene hydrate contribute to herbivore deterrence, allelopathy, and pathogen resistance. In western redcedar, conversion of sabinene to sabinol and then thujone underlies anti-browsing defence against deer and elk [19] [20]. In mixed shrublands, elevated cis-sabinene hydrate correlates with reduced late-season aphid colonisation on tansy, indicating a semiochemical role in plant–insect dynamics [21]. Additionally, antimicrobial assays show cis-/trans-mixtures inhibit multidrug-resistant Staphylococcus aureus at ≥0.154 mg mL⁻¹, supporting a protective function on plant surfaces [14].

Factors Affecting Natural Production

Environmental Influences

| Factor | Experimental comparison | Observed sabinene hydrate | Citation |

|---|---|---|---|

| Light intensity | Marjoram grown in full sun vs. 50% shade | cis 0.60% vs 0.74% of oil | 24 |

| Altitude | A. nilagirica collected 300 m vs 1,800 m a.s.l. | trans-SH declines from 2.1% to <0.5% | 74 |

| Seasonal timing | A. nilagirica (spring vs autumn) | trans-SH 1.5%→0.7% of oil | 78 |

Excess photosynthetically active radiation appears to down-regulate sabinene hydrate accumulation in marjoram, while cooler, high-altitude habitats favour thujone-rich chemotypes at the expense of sabinene hydrate [10]. Seasonal water deficit likewise depresses sabinene hydrate biosynthesis and redirects flux toward borneol and camphor in A. nilagirica [22].

Genetic Factors

Chemotypic segregation is strong in the Lamiaceae. In O. majorana, sabinene hydrate : terpinen-4-ol ratios cluster populations into terpinen-4-ol/cis-sabinene hydrate or carvacrol/thymol chemotypes [15]. A single amino-acid change in TPS7 of Thymus redirects product stereochemistry, yielding complementary cis- and trans-rich chemotypes within the same species [7]. Salvia pomifera shows copy-number amplification of sabinene synthase genes, underpinning its unusually high thujone titres via enhanced precursor supply [12].

In Myrtaceae, six foliar chemotypes of M. alternifolia arise from differential expression of four terpene synthases; low transcription of sabinene hydrate synthase characterises the cineole chemotype, whereas high expression aligns with terpinen-4-ol–rich types [23] [24].

Developmental Stage Effects

Terpene partitioning in M. alternifolia shifts dramatically during leaf ontogeny. Newly expanded leaves accumulate up to 3.0 mg cis-sabinene hydrate per leaf, but levels plummet to <0.1 mg by six weeks as terpinen-4-ol rises, illustrating a programmed metabolic transition from sabinene-hydrate to terpinen-4-ol dominance [25]. Comparable age-dependent trends occur in Origanum seedlings, where sabinene hydrate peaks shortly after leaf emergence before declining alongside gland maturation [6].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index